Famotidine-13C-d3 is a stable isotope-labeled derivative of famotidine, a well-known competitive antagonist of histamine H2 receptors. The incorporation of carbon-13 and deuterium isotopes into the famotidine molecule allows for enhanced tracking and quantification in various analytical applications. This compound is particularly valuable in pharmacokinetic studies, metabolic research, and drug development processes.
Famotidine-13C-d3 can be synthesized through various chemical methods that involve the introduction of isotopically labeled precursors. It is commercially available from several suppliers, including SynZeal Research Pvt Ltd and MedchemExpress, which provide high-quality isotopically labeled compounds for research purposes .
Chemically, Famotidine-13C-d3 belongs to the class of histamine H2 receptor antagonists. It is classified under the following categories:
The synthesis of Famotidine-13C-d3 involves several key steps:
The synthesis typically requires precise control over reaction conditions such as temperature, pressure, and reaction time to ensure high yields and purity of the final product. Chromatographic techniques are often employed for purification.
Famotidine-13C-d3 retains the core structure of famotidine with the addition of carbon-13 and deuterium isotopes. The molecular structure includes:
The molecular weight of Famotidine-13C-d3 is approximately 285.44 g/mol when accounting for the isotopes. The structural formula can be represented as follows:
Famotidine-13C-d3 can participate in various chemical reactions:
Common reagents used in these reactions include:
Famotidine-13C-d3 functions similarly to famotidine by acting as a competitive antagonist at histamine H2 receptors located on gastric parietal cells.
The pharmacokinetics of famotidine indicate that it has a bioavailability ranging from 40% to 45% when administered orally.
Famotidine-13C-d3 is a white to off-white powder with a melting point similar to that of famotidine. It is soluble in water and organic solvents commonly used in pharmaceutical formulations.
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its isotopic labeling enhances its detectability in mass spectrometry applications .
Famotidine-13C-d3 has a wide range of scientific applications:
Stable isotope labeling has revolutionized the pharmacokinetic and metabolic profiling of histamine H2-receptor antagonists. Famotidine-¹³C-d₃ exemplifies this advancement, incorporating a carbon-13 atom and three deuterium atoms into its molecular structure (C₇¹³CH₁₂D₃N₇O₂S₃; MW: 341.46 g/mol) [1]. Unlike traditional radiolabels (e.g., ³H or ¹⁴C), this dual-labeling approach leverages non-radioactive isotopes, eliminating radiation hazards while enabling precise tracer studies. The isotopic integrity is critical for mass spectrometry-based quantification, where the 4 Da mass shift from conventional famotidine (MW: 337.44 g/mol) allows unambiguous detection in biological matrices [4] [7].
The development pathway mirrors broader trends in H2-antagonist research, where isotopic tracers elucidate receptor binding kinetics and metabolic clearance. Famotidine’s high affinity for the histamine H2 receptor (Kd: 14 nM) and its role as a biased inverse agonist make isotopic variants indispensable for probing conformational dynamics and signal transduction mechanisms [9]. Early radiolabeling efforts used tritiated famotidine for autoradiography, but ¹³C-d₃ labeling now dominates due to enhanced analytical precision and safety.
Table 1: Isotopic Labeling Approaches in H2-Receptor Antagonists
| Compound | Isotope | Key Application | Detection Advantage |
|---|---|---|---|
| Famotidine-¹³C-d₃ | ¹³C, ²H | Pharmacokinetic tracers | +4 Da mass shift; MS/MS fragmentation |
| Ranitidine-¹⁴C | ¹⁴C | Absorption/distribution studies | Radioactivity counting |
| Cimetidine-d₄ | ²H | Metabolic stability assessment | Deuterium isotope effects |
Synthesizing Famotidine-¹³C-d₃ requires strategic placement of isotopes to ensure metabolic stability and synthetic feasibility. The carbon-13 label is typically incorporated into the cyanoguanidine group (N=¹³C, while deuterium atoms replace protons in the thioether-linked alkyl chain (-SCCD₃) [1] [4]. This design minimizes isotopic dilution during metabolism, as the C-¹³C bond is non-labile, and deuterium resides in positions less prone to exchange in vivo.
Key synthetic challenges include:
Table 2: Synthetic Routes for Isotope Incorporation
| Step | Reagent | Isotope Introduced | Critical Parameters |
|---|---|---|---|
| Guanidine formation | ¹³C-Thiourea | ¹³C | Reaction temperature: 60–80°C |
| Alkyl chain deuteration | CD₃I/K₂CO₃ | ²H (D₃) | Anhydrous conditions; inert atmosphere |
| Thioether coupling | NaH/DMF | None | Stoichiometric control (1:1 ratio) |
Purification employs reversed-phase HPLC and recrystallization to isolate Famotidine-¹³C-d₃ at >98% chemical and isotopic purity, verified via LC-MS and NMR [1] [4].
Producing Famotidine-¹³C-d₃ for human tracer studies faces multidisciplinary hurdles:
The convergence of synthetic chemistry, regulatory compliance, and analytical validation underscores the delicate balance in deploying Famotidine-¹³C-d₃ as a pharmacokinetic tool. Its utility in Zollinger-Ellison syndrome research—where famotidine doses reach 800 mg/day—exemplifies how isotopic tracers decode drug disposition without therapeutic interference [2] [9].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6